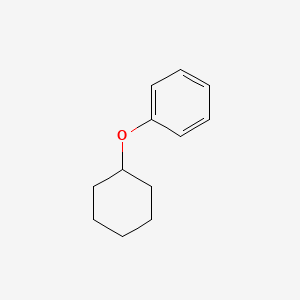

Cyclohexyl phenyl ether

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclohexyloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSAOIDIGMBDXED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10176548 | |

| Record name | Benzene, (cyclohexyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2206-38-4 | |

| Record name | Benzene, (cyclohexyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002206384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (cyclohexyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (cyclohexyloxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Properties of Cyclohexyl Phenyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyl phenyl ether, with the chemical formula C₁₂H₁₆O, is an organic compound consisting of a cyclohexyl group linked to a phenyl group through an ether bond.[1] This colorless to pale yellow liquid possesses a characteristic aromatic odor and sees application as a solvent and an intermediate in the synthesis of various organic compounds.[1] Its utility in industrial processes, including the production of fragrances and flavoring agents, underscores the importance of a thorough understanding of its fundamental properties. This guide provides a comprehensive overview of the chemical and physical characteristics of this compound, detailed experimental protocols for its synthesis and property determination, and relevant safety information.

Core Properties of this compound

The essential physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physical Properties of this compound

| Property | Value | Experimental Protocol |

| Boiling Point | 260.8 °C at 760 mmHg | The boiling point can be determined using a Thiele tube apparatus or by distillation, following methods similar to ASTM D1078.[2] The Thiele tube method involves heating a small sample in a tube with an inverted capillary until a steady stream of bubbles emerges, then recording the temperature at which the liquid re-enters the capillary upon cooling.[3] |

| Density | 1.078 g/mL at 25 °C[1] | Density is typically measured using a pycnometer or a digital density meter, adhering to protocols such as ASTM D3505 or ASTM D4052.[4][5] The pycnometer method involves weighing the empty vessel, then weighing it filled with the sample, and dividing the mass of the sample by the known volume of the pycnometer. |

| Refractive Index | n20/D 1.525[1][6] | The refractive index is measured using a refractometer, such as an Abbe refractometer. A few drops of the liquid are placed on the prism, and the instrument is adjusted to bring the dividing line between the light and dark fields into focus. The refractive index is then read directly from the scale. |

| Solubility | Low solubility in water; soluble in organic solvents.[1] | To determine solubility, a small amount of this compound is added to a test tube containing the solvent (e.g., water, ethanol (B145695), diethyl ether). The mixture is agitated, and the solubility is observed by noting whether a homogeneous solution forms. |

| Appearance | Colorless to pale yellow liquid.[1] | Visual inspection of a pure sample in a clear container under adequate lighting. |

| Odor | Pleasant aromatic odor.[1] | Olfactory assessment of the vapor from a sample. This should be done cautiously by wafting the vapors towards the nose. |

Table 2: Chemical and Spectroscopic Properties of this compound

| Property | Value/Description | Experimental Protocol/Interpretation |

| Molecular Formula | C₁₂H₁₆O[1] | Determined by mass spectrometry and elemental analysis. |

| Molecular Weight | 176.26 g/mol | Calculated from the atomic weights of the constituent elements. |

| CAS Number | 2206-38-4[1] | Unique identifier assigned by the Chemical Abstracts Service. |

| ¹H NMR Spectroscopy | The spectrum is recorded using a high-resolution NMR spectrometer. The chemical shifts, splitting patterns, and integration of the peaks provide information about the structure of the molecule. | |

| ¹³C NMR Spectroscopy | The spectrum is recorded on an NMR spectrometer. The number and chemical shifts of the signals indicate the number of unique carbon environments in the molecule. | |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 176. | The mass spectrum is obtained using a mass spectrometer, typically with electron ionization (EI). The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information. Common fragmentation for ethers occurs alpha to the oxygen atom.[7][8] |

| FTIR Spectroscopy | The infrared spectrum is recorded using an FTIR spectrometer. Characteristic peaks for ethers include a C-O stretching band. The presence of aromatic and aliphatic C-H stretching bands is also expected. |

Synthesis of this compound

This compound can be synthesized through two primary routes: the Williamson ether synthesis and the acid-catalyzed alkylation of phenol (B47542).

Williamson Ether Synthesis

This classic method involves the reaction of a phenoxide ion with a cyclohexyl halide in an Sₙ2 reaction.[9] The phenoxide is generated by treating phenol with a strong base.

Experimental Protocol:

-

Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol in a suitable solvent such as ethanol or THF.

-

Add a stoichiometric amount of a strong base, such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH), to the solution. The mixture is stirred until the phenol is completely deprotonated to form the sodium phenoxide.

-

Nucleophilic Substitution: To the solution of sodium phenoxide, add a cyclohexyl halide (e.g., cyclohexyl bromide or iodide) dropwise.

-

The reaction mixture is then heated to reflux for several hours to facilitate the Sₙ2 reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like diethyl ether. The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product is purified by vacuum distillation or column chromatography.

Acid-Catalyzed Alkylation of Phenol

This method involves the reaction of phenol with cyclohexene (B86901) in the presence of an acid catalyst.[6] The reaction proceeds via electrophilic aromatic substitution where the protonated cyclohexene forms a cyclohexyl carbocation, which is then attacked by the phenol.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol in a suitable solvent such as a non-polar organic solvent.

-

Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or a solid acid catalyst like Amberlyst-15.[6]

-

Addition of Alkene: Add cyclohexene to the reaction mixture.

-

Reaction: The mixture is heated to a specific temperature (e.g., 60-80 °C) and stirred for several hours. The reaction progress is monitored by GC or TLC.[10]

-

Workup and Purification: Upon completion, the reaction mixture is cooled and the catalyst is neutralized (if a liquid acid was used) or filtered off (for a solid acid). The organic layer is washed with a dilute base solution and then with water. After drying over an anhydrous salt, the solvent is evaporated. The resulting crude product is purified by vacuum distillation.

Experimental Workflows

A generalized workflow for the synthesis and purification of this compound is presented below.

Logical Relationship for Synthesis Route Selection

The choice between the Williamson ether synthesis and acid-catalyzed alkylation depends on several factors, including the availability of starting materials and the desired selectivity.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory or industrial setting. It may cause irritation to the skin and eyes, and inhalation of its vapors should be avoided.[1] It is a flammable liquid and should be kept away from heat, sparks, and open flames.[1] Always consult the Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This technical guide provides a detailed overview of the core properties, synthesis, and experimental considerations for this compound. The tabulated data, experimental protocols, and visual diagrams are intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, facilitating a deeper understanding and effective utilization of this versatile compound.

References

- 1. CAS 2206-38-4: this compound | CymitQuimica [cymitquimica.com]

- 2. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. store.astm.org [store.astm.org]

- 5. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 6. iris.unive.it [iris.unive.it]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

Cyclohexyl phenyl ether CAS number 2206-38-4

An In-depth Technical Guide to Cyclohexyl Phenyl Ether (CAS 2206-38-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, with the CAS number 2206-38-4, is an organic compound featuring a cyclohexyl group linked to a phenyl group through an ether bridge.[1] Its chemical formula is C₁₂H₁₆O, and it has a molecular weight of 176.25 g/mol .[1] This compound typically presents as a colorless to pale yellow liquid with an aromatic odor.[2] It is characterized by its significant lipophilicity and low solubility in water, while being soluble in many organic solvents.[1][2] These properties make it a valuable intermediate and solvent in various organic synthesis applications.[1][3] In the context of drug development, the replacement of aromatic rings with saturated counterparts like cyclohexane (B81311) is a strategy used to improve physicochemical properties and clinical success rates of drug candidates.[4] This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic characterization, applications, and safety protocols associated with this compound.

Physicochemical Properties

This compound is a colorless liquid at standard temperature and pressure.[1] Its key physical and chemical properties are summarized in the table below, highlighting its high boiling point and lipophilicity, which are crucial for its applications in organic synthesis.

| Property | Value | Reference |

| CAS Number | 2206-38-4 | [2][3] |

| Molecular Formula | C₁₂H₁₆O | [1][2] |

| Molecular Weight | 176.25 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 260.8 - 261 °C at 760 mmHg | [1][5] |

| 127-128 °C at 15 mmHg | ||

| Density | 1.078 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.525 | [3] |

| Log P (Octanol/Water) | 4.19 - 4.34 | [1][3] |

| Flash Point | 98.9 °C | [6] |

| Solubility | Low solubility in water; soluble in organic solvents | [1][2] |

Synthesis Methodologies

This compound can be synthesized through several established routes in organic chemistry. The most common methods involve the formation of the ether linkage between a phenol (B47542) and a cyclohexyl source.

Common Synthesis Routes:

-

Acid-Catalyzed Alkylation of Phenol: This method utilizes phenol and cyclohexene (B86901) in the presence of an acid catalyst.[1][7] The reaction proceeds via the formation of a cyclohexyl carbocation, which then alkylates the phenol.

-

Acid-Catalyzed Condensation/Etherification: This is a classical approach involving the direct reaction of phenol and cyclohexanol (B46403) with an acid catalyst, such as phosphoric acid, sulfuric acid, or a Lewis acid like aluminum chloride, at temperatures between 100-180°C.[1]

The general workflow for synthesizing and purifying this compound is outlined below.

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocol: Acid-Catalyzed Condensation of Phenol and Cyclohexanol

This protocol describes a representative lab-scale synthesis of this compound.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phenol (1.0 eq) and cyclohexanol (1.2 eq).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the mixture while stirring.

-

Reaction: Heat the reaction mixture to a temperature of 120-140°C and maintain it under reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, dilute the mixture with diethyl ether and transfer it to a separatory funnel.

-

Neutralization: Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.

-

Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation (e.g., at 127-128 °C/15 mmHg) to obtain pure this compound.

The mechanism involves the protonation of the cyclohexanol hydroxyl group by the acid catalyst, followed by the loss of water to form a cyclohexyl carbocation. This electrophile is then attacked by the oxygen atom of phenol (O-alkylation) to form the ether product.[1]

Caption: Reaction mechanism for the acid-catalyzed synthesis of this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of this compound. The expected spectral features are summarized below.

| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber |

| IR | C-O-C stretch (aryl-alkyl ether) | Two strong bands at ~1250 cm⁻¹ and ~1050 cm⁻¹[8] |

| sp² C-H stretch (aromatic) | > 3000 cm⁻¹ | |

| sp³ C-H stretch (aliphatic) | < 3000 cm⁻¹ | |

| ¹H NMR | Ar-H (Phenyl protons) | ~ 6.8 - 7.3 ppm |

| O-CH (Cyclohexyl proton at C1) | ~ 3.4 - 4.5 ppm[8][9] | |

| CH ₂ (Other cyclohexyl protons) | ~ 1.2 - 2.0 ppm | |

| ¹³C NMR | Ar-C -O (Phenyl carbon) | ~ 155 - 160 ppm |

| Ar-C (Other phenyl carbons) | ~ 115 - 130 ppm | |

| O-C (Cyclohexyl carbon) | ~ 70 - 80 ppm | |

| Other C H₂ (Cyclohexyl carbons) | ~ 20 - 40 ppm |

Applications in Research and Drug Development

This compound serves multiple roles in industrial and research settings.

-

Solvent: Its moderate polarity and stability make it a useful solvent system for various chemical processes, especially those involving aromatic compounds.[1]

-

Synthetic Intermediate: It is a precursor in the synthesis of other organic molecules, including fragrances and flavoring agents.[1]

-

Model Compound: It serves as a model system for academic and industrial research into the chemistry and reactivity of aromatic-aliphatic ethers.[1]

Relevance in Drug Development

For drug development professionals, the cyclohexyl moiety is of particular interest. Replacing a phenyl group with a cyclohexyl group in a drug candidate is a common "bioisosteric" replacement strategy. This modification can significantly alter a molecule's physicochemical properties, which may lead to improved clinical success.

Key Property Changes (Phenyl vs. Cyclohexyl):

-

Increased sp³ Character: Enhancing the fraction of sp³-hybridized carbons (Fsp³) is linked to higher success rates in clinical trials.[4]

-

Reduced Lipophilicity: While both are lipophilic, the cyclohexyl group can sometimes lead to a more optimal LogP value compared to a substituted phenyl ring, impacting solubility and metabolism.

-

Metabolic Stability: Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. Replacing them with a saturated cyclohexyl ring can block this metabolic pathway, potentially increasing the drug's half-life.

-

Conformational Flexibility: The cyclohexyl ring's chair conformation provides a different three-dimensional shape and flexibility compared to the planar phenyl ring, which can influence binding affinity to a biological target.[1]

Studies have shown that cyclohexyl-phenyl stacking interactions can be as energetically favorable as phenyl-phenyl interactions, allowing for the substitution without losing binding potency at an aromatic residue in a protein target.[4]

Caption: Comparison of phenyl and cyclohexyl groups in modifying drug properties.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory or industrial setting. It is classified as a flammable liquid and can cause skin and eye irritation.[2]

| Safety Aspect | Information | Reference |

| Hazard Classifications | Flammable Liquid (Category 2), Skin Irritant (Category 2), Eye Irritant (Category 2), STOT SE 3 | |

| Signal Word | Danger | |

| Hazard Statements | H225: Highly flammable liquid and vapor. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | |

| Precautionary Measures | Keep away from heat, sparks, and open flames. Wear protective gloves, eye protection, and face protection. Use in a well-ventilated area. Avoid breathing vapors. | [10][11] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [12] |

| First Aid (Skin) | Take off immediately all contaminated clothing. Rinse skin with water/shower. | [12] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. | [10] |

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.

References

- 1. Buy this compound | 2206-38-4 [smolecule.com]

- 2. CAS 2206-38-4: this compound | CymitQuimica [cymitquimica.com]

- 3. guidechem.com [guidechem.com]

- 4. Stacking with No Planarity? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [stenutz.eu]

- 6. lookchem.com [lookchem.com]

- 7. This compound | 2206-38-4 | Benchchem [benchchem.com]

- 8. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. fishersci.com [fishersci.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Synthesis of Cyclohexyl Phenyl Ether from Phenol and Cyclohexene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of cyclohexyl phenyl ether from the acid-catalyzed alkylation of phenol (B47542) with cyclohexene (B86901). This reaction is of significant interest due to the utility of this compound and its derivatives in various industrial applications, including as intermediates in the production of fragrances, flavoring agents, and insecticides.[1] This document provides a comprehensive overview of the reaction mechanism, a summary of relevant quantitative data, detailed experimental protocols, and visual representations of the process.

Reaction Mechanism and Selectivity

The synthesis of this compound from phenol and cyclohexene proceeds via an acid-catalyzed electrophilic alkylation mechanism. The reaction can yield both the desired O-alkylation product (this compound) and C-alkylation byproducts (2-cyclohexylphenol and 4-cyclohexylphenol).[2][3]

The key steps in the mechanism are as follows:

-

Protonation of Cyclohexene: In the presence of an acid catalyst, cyclohexene is protonated to form a cyclohexyl carbocation, a reactive electrophile.[2][3]

-

Nucleophilic Attack: The phenol molecule, with its electron-rich oxygen atom and aromatic ring, acts as a nucleophile. The reaction can then proceed via two competing pathways:

-

O-alkylation: The oxygen atom of the hydroxyl group attacks the cyclohexyl carbocation, leading to the formation of this compound. This pathway is generally favored under kinetic control, often at lower temperatures.[3][4]

-

C-alkylation: The electron-rich ortho and para positions of the aromatic ring attack the cyclohexyl carbocation, resulting in the formation of 2-cyclohexylphenol (B93547) and 4-cyclohexylphenol. This pathway is favored under thermodynamic control, typically at higher temperatures.[3]

-

The selectivity between O-alkylation and C-alkylation is a critical aspect of this synthesis and is influenced by several factors including the choice of catalyst, reaction temperature, and reaction time.[3] Studies have shown that O-alkylation is a reversible process, and the initially formed this compound can undergo rearrangement to the more thermodynamically stable C-alkylated products, particularly in the presence of homogeneous catalysts.[2][4]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the synthesis of this compound and related alkylation products.

Table 1: Comparison of Homogeneous and Heterogeneous Acid Catalysts in Phenol Cyclohexylation [2]

| Catalyst | Type | Temperature (°C) | Phenol Conversion (%) | This compound Selectivity (%) | 2-Cyclohexylphenol Selectivity (%) | 4-Cyclohexylphenol Selectivity (%) |

| Amberlyst-15 | Heterogeneous | 85 | >95 | Variable | ~60 | ~30 |

| CH₃SO₃H | Homogeneous | 85 | >95 | Variable | Variable (ortho/para ratio 3-5) | Variable |

| AlCl₃ | Homogeneous | 15 | ~30 (after 55 min) | Not specified | Not specified | Not specified |

Note: The study highlights that with CH₃SO₃H, the ortho/para ratio of C-alkylated products is variable and correlates with the concentration of this compound, suggesting its role as an intermediate.[2]

Table 2: Influence of Catalyst on Product Distribution in Phenol Alkylation with Cyclohexene [5]

| Catalyst | Temperature (°C) | Reaction Time (h) | Phenol Conversion (%) | This compound Selectivity (%) | 2-Cyclohexylphenol Selectivity (%) | 4-Cyclohexylphenol Selectivity (%) |

| Sulphated Zirconia | 80 | 4 | High | Moderate | High | Low |

| SO₃-HMS | 80 | 4 | High | High | Low | Low |

| 20% DTP on K-10 Clay | 60 | Not specified | High | High | Low | Low |

DTP = Dodecatungstophosphoric acid; HMS = Hexagonal Mesoporous Silica.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound based on literature precedents. Specific quantities and conditions may vary depending on the chosen catalyst and desired scale.

General Procedure using a Heterogeneous Acid Catalyst (e.g., Amberlyst-15)

-

Reactor Setup: A round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer is charged with phenol and a suitable solvent (e.g., 1,2-dichloroethane).[2]

-

Catalyst Addition: The solid acid catalyst (e.g., Amberlyst-15) is added to the flask. The amount of catalyst is typically based on the molar equivalents of acid sites.[2]

-

Reactant Addition: Cyclohexene is added to the reaction mixture. A typical molar ratio of phenol to cyclohexene is around 1:1.[2]

-

Reaction: The mixture is heated to the desired temperature (e.g., 85 °C) and stirred vigorously for the specified reaction time (e.g., several hours). The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).[2]

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solid catalyst is removed by filtration. The filtrate is then washed with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove any unreacted phenol and residual acid. The organic layer is subsequently washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to isolate the this compound.

General Procedure using a Homogeneous Acid Catalyst (e.g., Methanesulfonic Acid)

-

Reactor Setup: A similar reactor setup as described in section 3.1 is used.

-

Reagent Addition: Phenol and a solvent are added to the flask, followed by the dropwise addition of the homogeneous acid catalyst (e.g., methanesulfonic acid).[2]

-

Reactant Addition: Cyclohexene is then added to the mixture.[2]

-

Reaction: The reaction is carried out at the desired temperature with stirring for the required duration.[2]

-

Work-up: Upon completion, the reaction mixture is cooled and diluted with an organic solvent. The solution is washed successively with water, dilute aqueous base, and brine. The organic layer is dried and the solvent is evaporated.

-

Purification: The product is purified by vacuum distillation.

Visualizations

The following diagrams illustrate the reaction pathway and a general experimental workflow for the synthesis of this compound.

Caption: Reaction pathway for the acid-catalyzed synthesis of this compound.

Caption: General experimental workflow for this compound synthesis.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Cyclohexyl Phenyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexyl phenyl ether, with the chemical formula C₁₂H₁₆O, is an alkyl aryl ether characterized by a cyclohexyl group linked to a phenyl group through an oxygen atom.[1][2] This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic characteristics, and key synthetic and reactive pathways. The information is intended to serve as a technical resource for professionals in research and development, particularly in the fields of organic synthesis and medicinal chemistry.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a pleasant, aromatic odor at standard conditions.[1][2] It exhibits low solubility in water but is soluble in common organic solvents, a characteristic attributable to its significant lipophilicity.[1][2]

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | References |

| Molecular Formula | C₁₂H₁₆O | [1][3] |

| Molecular Weight | 176.25 g/mol | [1][3] |

| Boiling Point | 260.8 - 261 °C (at 760 mmHg) | [1] |

| 127-128 °C (at 15 mmHg) | [3][4] | |

| Density | 1.078 g/mL (at 25 °C) | [1][3][4] |

| Refractive Index | n20/D 1.525 | [3][4] |

| Flash Point | 18.3 °C (64.9 °F) - closed cup | [3][4] |

| LogP (Octanol/Water) | ~3.7 - 4.3 | [1] |

| Vapor Pressure | 0.0195 mmHg (at 25 °C) |

Structural and Topological Data

| Property | Value | References |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Rotatable Bond Count | 2 | |

| Heavy Atom Count | 13 | |

| Complexity | 132 |

Spectroscopic Properties

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands. A strong, defining C-O stretching vibration for aryl alkyl ethers appears in the 1300-1000 cm⁻¹ region, often as two distinct peaks around 1250 cm⁻¹ and 1040 cm⁻¹.[1] Additionally, C-H stretching absorptions from the saturated cyclohexyl ring are prominent in the 2990-2850 cm⁻¹ range.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Protons on the carbon adjacent to the ether oxygen (on the cyclohexyl ring) are deshielded and typically appear in the 3.4-4.5 ppm region. Protons on the phenyl ring will be found in the aromatic region (~6.8-7.3 ppm), while the remaining cyclohexyl protons will be in the upfield aliphatic region (~1.2-2.0 ppm).

-

¹³C NMR: The carbon atom of the cyclohexyl ring bonded to the oxygen (C1) is typically found in the 50-80 ppm range.[5] Aromatic carbons appear between ~115-160 ppm, and the remaining aliphatic carbons of the cyclohexyl ring are observed further upfield.[6]

Mass Spectrometry (MS)

In mass spectrometry, aryl ethers like this compound show a strong molecular ion (M+) peak due to the stability of the aromatic ring.[7] Common fragmentation patterns include cleavage alpha to the oxygen on the cyclohexyl side and cleavage of the C-O bond beta to the aromatic ring.[7][8] Key fragments observed for the parent compound (m/z = 176) include m/z 119 and 71.[9]

Synthesis and Reactivity

Synthetic Methodologies

A primary and reliable method for synthesizing this compound is the Williamson ether synthesis.[10][11] This Sₙ2 reaction involves the deprotonation of phenol (B47542) with a suitable base (e.g., NaOH, K₂CO₃) to form the more nucleophilic phenoxide ion.[11][12] The phenoxide then attacks an electrophilic cyclohexyl halide (e.g., cyclohexyl bromide), displacing the halide and forming the ether.[12]

Experimental Protocol: General Williamson Ether Synthesis

-

Deprotonation: Dissolve phenol in a suitable solvent (e.g., ethanol, DMF).[12][13]

-

Add a stoichiometric amount of a base, such as sodium hydroxide (B78521) or potassium carbonate, and stir to form the sodium or potassium phenoxide salt.[11]

-

Nucleophilic Attack: Add cyclohexyl bromide to the reaction mixture.

-

Reaction: Heat the mixture under reflux for several hours to drive the Sₙ2 reaction to completion.[14] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent like diethyl ether.[13]

-

Purification: The organic layer is washed with an aqueous base (to remove unreacted phenol) and then with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The final product can be purified by distillation.

Williamson Ether Synthesis Workflow

This compound can also be formed via the acid-catalyzed alkylation of phenol with cyclohexene. This reaction can, however, also lead to C-alkylation, producing ortho- and para-cyclohexylphenol as byproducts or main products depending on the conditions.[1]

Chemical Reactivity

Ethers are generally unreactive but can be cleaved by strong acids, notably HBr and HI.[15][16] The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide. For this compound, the Sₙ2 attack of the bromide ion occurs on the less hindered cyclohexyl carbon, as nucleophilic substitution on an sp²-hybridized aromatic carbon is unfavorable.[16][17] This regioselectivity yields phenol and bromocyclohexane (B57405) as the primary products.[17]

Experimental Protocol: General Ether Cleavage

-

Reaction Setup: Place this compound in a round-bottom flask equipped with a reflux condenser.

-

Reagent Addition: Add an excess of concentrated hydrobromic acid (HBr).

-

Heating: Heat the mixture to reflux for several hours.

-

Work-up: Cool the reaction mixture and dilute it with water.

-

Extraction: Extract the products with a suitable organic solvent (e.g., diethyl ether).

-

Separation: Wash the organic layer with a dilute solution of sodium bicarbonate to remove excess acid and then with a dilute solution of sodium hydroxide to separate the phenolic product from the neutral bromocyclohexane.

-

Purification: The respective products in the aqueous and organic layers can be isolated and purified.

Acid-Catalyzed Cleavage Pathway

The cyclohexyloxy group (-OC₆H₁₁) is an activating, ortho-, para-directing group for electrophilic aromatic substitution on the phenyl ring. The bulky nature of the cyclohexyl group can sterically hinder the ortho positions, often leading to a preference for substitution at the para position. For example, bromination with Br₂ in the presence of a Lewis acid catalyst like FeBr₃ yields p-bromothis compound as the major product.[18]

Experimental Protocol: General Electrophilic Bromination

-

Reaction Setup: Dissolve this compound in a suitable inert solvent (e.g., acetonitrile, dichloromethane) in a flask protected from moisture.[19]

-

Catalyst Addition: Add a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃).

-

Bromine Addition: Slowly add a stoichiometric amount (1 equivalent) of bromine (Br₂), often dissolved in the same solvent, to the mixture at a controlled temperature (e.g., 0 °C).[19]

-

Reaction: Allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).

-

Quenching: Quench the reaction by adding an aqueous solution of a reducing agent, such as sodium bisulfite, to destroy excess bromine.[20]

-

Work-up and Purification: Extract the product with an organic solvent, wash with water and brine, dry, and purify, typically by column chromatography or distillation.

Electrophilic Bromination Pathway

Safety and Handling

This compound is classified as a flammable liquid and can cause skin and serious eye irritation.[3][4] It may also cause respiratory irritation.[3][4] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[3] Work should be conducted in a well-ventilated fume hood. Store in a tightly closed container in a cool, dry place away from ignition sources.

Conclusion

This compound is a versatile compound with well-defined physical properties and predictable chemical reactivity. Its synthesis is readily achieved through established methods like the Williamson ether synthesis, and its reactivity is dominated by ether cleavage under strong acidic conditions and electrophilic substitution on the activated phenyl ring. This technical guide provides foundational data and methodologies to support its application in advanced organic synthesis and drug discovery endeavors.

References

- 1. Buy this compound | 2206-38-4 [smolecule.com]

- 2. CAS 2206-38-4: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound 95 2206-38-4 [sigmaaldrich.com]

- 4. This compound 95 2206-38-4 [sigmaaldrich.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. rsc.org [rsc.org]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Benzene, (cyclohexyloxy)- | C12H16O | CID 137492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. jk-sci.com [jk-sci.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. The Williamson Ether Synthesis [cs.gordon.edu]

- 14. cactus.utahtech.edu [cactus.utahtech.edu]

- 15. organicchemistrytutor.com [organicchemistrytutor.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. homework.study.com [homework.study.com]

- 19. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification [mdpi.com]

- 20. community.wvu.edu [community.wvu.edu]

Cyclohexyl Phenyl Ether: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyl phenyl ether (CPE), with the chemical formula C₁₂H₁₆O, is an aromatic ether characterized by a cyclohexyl group and a phenyl group linked through an oxygen atom.[1][2] This colorless to pale yellow liquid is recognized for its utility as a solvent and as an intermediate in the synthesis of various organic compounds, including fragrances and insecticides.[1][2] Its significant lipophilicity, indicated by a logarithmic partition coefficient (logP) of 4.340, suggests limited water solubility but favorable solubility in organic solvents.[1] Understanding the solubility of this compound in a range of organic solvents is crucial for its effective use in chemical synthesis, reaction engineering, and formulation development.

This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, based on established chemical principles. Due to the limited availability of specific quantitative experimental data in the public domain, this guide offers a predictive assessment of solubility. It also furnishes a detailed, generalized experimental protocol for the quantitative determination of liquid-liquid solubility, which is directly applicable to this compound.

Predicted Solubility of this compound in Organic Solvents

The principle of "like dissolves like" is the primary determinant for predicting the solubility of this compound. As a molecule with both a non-polar aliphatic ring (cyclohexyl) and a moderately polar aromatic ether component (phenyl ether), it is expected to be miscible with a wide array of organic solvents. Its solubility is predicted to be high in non-polar and moderately polar solvents.

| Solvent | Solvent Type | Predicted Solubility of this compound |

| Alcohols | ||

| Methanol | Polar Protic | Good |

| Ethanol | Polar Protic | Very Good/Miscible |

| Isopropanol | Polar Protic | Very Good/Miscible |

| n-Butanol | Polar Protic | Very Good/Miscible |

| Ketones | ||

| Acetone | Polar Aprotic | Very Good/Miscible |

| Methyl Ethyl Ketone | Polar Aprotic | Very Good/Miscible |

| Esters | ||

| Ethyl Acetate | Polar Aprotic | Very Good/Miscible |

| Ethers | ||

| Diethyl Ether | Non-polar | Very Good/Miscible |

| Tetrahydrofuran (THF) | Polar Aprotic | Very Good/Miscible |

| 1,4-Dioxane | Polar Aprotic | Very Good/Miscible |

| Hydrocarbons | ||

| n-Hexane | Non-polar | Very Good/Miscible[3] |

| Cyclohexane | Non-polar | Very Good/Miscible |

| Toluene | Non-polar | Very Good/Miscible |

| Benzene | Non-polar | Very Good/Miscible |

| Chlorinated Solvents | ||

| Dichloromethane | Polar Aprotic | Very Good/Miscible |

| Chloroform | Polar Aprotic | Very Good/Miscible |

| Carbon Tetrachloride | Non-polar | Very Good/Miscible |

| Amides | ||

| Dimethylformamide (DMF) | Polar Aprotic | Good |

| Dimethyl Acetamide (DMAc) | Polar Aprotic | Good |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Good |

| Sulfoxides | ||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate to Good |

Experimental Protocol for Determining the Solubility of this compound

The following is a generalized experimental protocol for the quantitative determination of the solubility of a liquid analyte, such as this compound, in a liquid solvent. This method, often referred to as the isothermal equilibrium method, is a standard procedure in physical and chemical laboratories.

Objective: To determine the concentration of this compound in a saturated solution of a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (high purity)

-

Thermostatically controlled water bath or shaker

-

Calibrated thermometer

-

Glass vials with tight-fitting caps

-

Analytical balance

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Syringes and filters

Procedure:

-

Preparation of Supersaturated Mixtures:

-

In a series of glass vials, add an excess amount of this compound to a known volume or mass of the organic solvent. The exact amount will depend on the expected solubility.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that saturation is reached. The system should be continuously agitated to facilitate mixing.

-

-

Phase Separation:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostat for several hours (e.g., 12-24 hours) to allow for complete phase separation. A clear, saturated solvent phase should be visible above the excess this compound phase.

-

-

Sampling:

-

Carefully withdraw an aliquot of the clear, saturated solvent phase using a pre-heated or pre-cooled syringe to the equilibration temperature to avoid any change in solubility during sampling.

-

Immediately filter the sample using a syringe filter compatible with the solvent to remove any undissolved microdroplets of this compound.

-

-

Analysis:

-

Accurately weigh the collected aliquot.

-

Dilute the sample with a known volume of a suitable solvent to a concentration within the calibration range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of this compound.

-

-

Data Calculation:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in desired units, such as g/100 mL, mol/L, or mole fraction.

-

-

Repeatability:

-

Repeat the experiment at least three times to ensure the reproducibility of the results.

-

Workflow for Solubility Determination

References

Spectroscopic Analysis of Cyclohexyl Phenyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Cyclohexyl phenyl ether (CAS No: 2206-38-4), an organic compound with applications in chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Data Presentation

The spectroscopic data for this compound (C₁₂H₁₆O, Molecular Weight: 176.25 g/mol ) are summarized in the tables below for easy reference and comparison.[1]

¹H NMR Spectroscopy

The proton NMR spectrum of this compound exhibits signals corresponding to the distinct proton environments in the phenyl and cyclohexyl rings. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference.

| Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Integration |

| H-2', H-6' (ortho-Aryl) | 6.8 - 7.0 | Multiplet | 2H |

| H-3', H-5' (meta-Aryl) | 7.2 - 7.4 | Multiplet | 2H |

| H-4' (para-Aryl) | 6.9 - 7.1 | Multiplet | 1H |

| H-1 (Cyclohexyl, CH-O) | 4.2 - 4.4 | Multiplet | 1H |

| H-2, H-6 (Cyclohexyl, eq) | 1.8 - 2.0 | Multiplet | 2H |

| H-2, H-6 (Cyclohexyl, ax) | 1.6 - 1.8 | Multiplet | 2H |

| H-3, H-5, H-4 (Cyclohexyl) | 1.2 - 1.6 | Multiplet | 6H |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The data presented are typical estimated ranges.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts (δ) are reported in ppm.

| Carbon Assignment | Chemical Shift (δ) (ppm) |

| C-1' (Aryl, C-O) | 157 - 159 |

| C-2', C-6' (Aryl) | 116 - 118 |

| C-3', C-5' (Aryl) | 129 - 131 |

| C-4' (Aryl) | 120 - 122 |

| C-1 (Cyclohexyl, CH-O) | 75 - 77 |

| C-2, C-6 (Cyclohexyl) | 32 - 34 |

| C-3, C-5 (Cyclohexyl) | 24 - 26 |

| C-4 (Cyclohexyl) | 25 - 27 |

Note: The availability of a ¹³C NMR spectrum for this compound is mentioned in databases such as PubChem.[1] The presented values are estimates based on typical chemical shifts for similar structures.

Infrared (IR) Spectroscopy

The IR spectrum highlights the functional groups present in this compound. The main absorption bands are listed below.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H stretch (Aliphatic) | 2850 - 2950 | Strong |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium |

| C-O-C stretch (Aryl-Alkyl Ether) | 1200 - 1250 (asymmetric) | Strong |

| C-O-C stretch (Aryl-Alkyl Ether) | 1020 - 1075 (symmetric) | Strong |

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern under electron ionization (EI).

| m/z | Relative Intensity (%) | Proposed Fragment |

| 176 | Moderate | [M]⁺ (Molecular Ion) |

| 94 | High | [C₆H₅OH]⁺ |

| 83 | High | [C₆H₁₁]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

| 55 | High | [C₄H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.

-

Transfer the sample into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

If solid impurities are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe to the desired nucleus (¹H or ¹³C).

-

Acquire the spectrum using appropriate parameters (e.g., number of scans, pulse sequence, relaxation delay). For ¹³C NMR, a proton-decoupled sequence is typically used.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid Film):

-

Place a drop of liquid this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

-

Ensure there are no air bubbles in the film.

Data Acquisition:

-

Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding frequencies.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

-

Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a heated inlet system or through a gas chromatograph (GC-MS).

-

In the ion source, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the removal of an electron from the molecule, forming a molecular ion (M⁺).

Mass Analysis and Detection:

-

The newly formed ions are accelerated by an electric field into the mass analyzer (e.g., quadrupole, time-of-flight).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The separated ions are detected, and their abundance is recorded.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and a proposed fragmentation pathway for this compound in mass spectrometry.

References

Thermal Stability of Cyclohexyl Phenyl Ether: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyl phenyl ether is an aromatic ether that finds application as a solvent and as an intermediate in the synthesis of various organic compounds, including fragrances and pharmaceuticals.[1] A thorough understanding of its thermal stability is crucial for its safe handling, storage, and application in processes that involve elevated temperatures. This technical guide provides a comprehensive overview of the current knowledge regarding the thermal stability of this compound, including its decomposition products and representative experimental protocols for thermal analysis.

Thermal Decomposition Profile

The thermal decomposition of this compound primarily proceeds through a pathway that yields phenol (B47542) and 1-methylcyclopentene (B36725) as the major products.[1] This transformation is understood to occur under thermolysis and aquathermolysis conditions.[1]

Decomposition Products

The primary products identified from the thermal degradation of this compound are summarized in the table below.

| Decomposition Product | Chemical Formula | Molar Mass ( g/mol ) | Note |

| Phenol | C₆H₆O | 94.11 | A major product of thermolysis.[1] |

| 1-Methylcyclopentene | C₆H₁₀ | 82.14 | A major product of thermolysis.[1] |

Table 1: Major Thermal Decomposition Products of this compound

Experimental Protocols for Thermal Analysis

To determine the quantitative thermal stability parameters of this compound, such as the onset of decomposition and heat of decomposition, standard thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed. The following are detailed, representative protocols for these analyses, based on established methods for organic compounds.[2][3]

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss as a function of temperature.

Instrumentation: A Mettler Toledo TGA/SDTA 851e or equivalent thermogravimetric analyzer.[3]

Materials:

-

This compound (95% purity or higher)[4]

-

High-purity nitrogen gas (inert atmosphere)

-

Alumina (B75360) crucibles (150 µL)[3]

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into an alumina crucible.[3]

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible into the TGA instrument.

-

Purge the furnace with high-purity nitrogen at a flow rate of 30 mL/min for at least 30 minutes to ensure an inert atmosphere.[3]

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[3]

-

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset decomposition temperature, which is the temperature at which a significant mass loss begins. This can be determined by the intersection of the baseline tangent and the tangent of the steepest mass loss slope.

-

The peak of the first derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of decomposition.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures of thermal transitions (e.g., melting, boiling) and to quantify the heat flow associated with the decomposition of this compound.

Instrumentation: A Q250 DSC or equivalent differential scanning calorimeter.[2]

Materials:

-

This compound (95% purity or higher)[4]

-

High-purity nitrogen gas (inert atmosphere)

-

Hermetically sealed aluminum pans[2]

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-15 mg of this compound into a hermetic aluminum pan and seal it.[2]

-

Instrument Setup:

-

Place the sealed sample pan and an empty sealed reference pan into the DSC cell.

-

Purge the cell with high-purity nitrogen at a flow rate of 20 cm³/min.[2]

-

-

Thermal Program:

-

To erase the sample's thermal history, perform a heat/cool/heat cycle. For example, heat from -20 °C to 60 °C at 20 °C/min, cool back to -20 °C at the same rate, and then perform the final heating ramp.[2]

-

For decomposition analysis, heat the sample from ambient temperature to a temperature beyond its decomposition point (e.g., 400 °C) at a controlled rate, typically 10 °C/min.

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Endothermic events (e.g., melting) will appear as downward peaks, while exothermic events (e.g., some decompositions) will appear as upward peaks.

-

The onset temperature of an event is determined from the intersection of the baseline and the tangent of the peak.

-

The enthalpy change (ΔH) associated with a thermal event is calculated by integrating the area under the peak.

-

Visualizations

Experimental Workflow for Thermal Stability Analysis

The following diagram illustrates a general workflow for determining the thermal stability of a chemical compound like this compound.

Caption: General workflow for thermal stability analysis.

Proposed Thermal Decomposition Pathway of this compound

The following diagram illustrates the proposed unimolecular decomposition pathway of this compound to its major products, phenol and 1-methylcyclopentene.

Caption: Proposed decomposition of this compound.

References

Methodological & Application

Application Notes and Protocols for the Acid-Catalyzed Synthesis of Cyclohexyl Phenyl Ether

Introduction

Cyclohexyl phenyl ether, an aromatic ether with the chemical formula C₁₂H₁₆O, is a valuable compound in various industrial applications. It serves as an intermediate in the synthesis of fragrances, flavoring agents, and as a precursor to other important chemicals like diphenyl ether.[1][2][3] This document provides detailed protocols for the acid-catalyzed synthesis of this compound, targeting researchers, scientists, and professionals in drug development. The primary synthetic routes discussed are the acid-catalyzed alkylation of phenol (B47542) with cyclohexene (B86901) and the condensation reaction between phenol and cyclohexanol.

Reaction Mechanism

The acid-catalyzed synthesis of this compound proceeds via the formation of a cyclohexyl carbocation intermediate. This electrophile can then be attacked by the phenol nucleophile at either the oxygen atom (O-alkylation) to yield the desired this compound, or at the aromatic ring (C-alkylation) to produce ortho- and para-cyclohexylphenol as byproducts.[1][4] The selectivity between O- and C-alkylation is highly dependent on the choice of catalyst and reaction conditions, with lower temperatures generally favoring the formation of the ether product (O-alkylation).[1][2] The formation of this compound is a reversible reaction, whereas the C-alkylation is typically irreversible.[1]

Caption: General mechanism for the acid-catalyzed synthesis of this compound.

Experimental Protocols

Two primary methods for the acid-catalyzed synthesis are presented below. Protocol 1 utilizes a heterogeneous catalyst known for high selectivity towards O-alkylation, while Protocol 2 employs a homogeneous catalyst.

Protocol 1: Heterogeneous Catalysis using Dodecatungstophosphoric Acid (DTP) on K-10 Clay

This method is noted for its high activity and selectivity for O-alkylation at moderate temperatures.[2][3]

Materials:

-

Phenol

-

Cyclohexene

-

20% (w/w) Dodecatungstophosphoric acid (DTP) on K-10 clay

-

Toluene (B28343) (or other suitable solvent)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer, etc.)

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a thermometer, add phenol (e.g., 0.1 mol) and toluene (100 mL).

-

Catalyst Addition: Add the 20% (w/w) DTP/K-10 clay catalyst (e.g., 5-10% by weight of reactants).

-

Reactant Addition: Begin stirring the mixture and heat to the desired reaction temperature (optimal range is 45-70 °C, with 60 °C being ideal for high selectivity).[2]

-

Once the temperature is stable, add cyclohexene (e.g., 0.12 mol) dropwise over 30 minutes.

-

Reaction Monitoring: Allow the reaction to proceed for 4-6 hours. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the solid catalyst.

-

Wash the filtrate with a 5% sodium hydroxide (B78521) solution to remove unreacted phenol, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield pure this compound.

Protocol 2: Homogeneous Catalysis using Methanesulfonic Acid

Homogeneous catalysts like methanesulfonic acid are also effective, though they may lead to a higher degree of C-alkylation and subsequent rearrangement of the ether product compared to heterogeneous systems.[4][5]

Materials:

-

Phenol

-

Cyclohexene

-

Methanesulfonic acid (CH₃SO₃H)

-

1,2-dichloroethane (B1671644) (solvent)

-

5% Sodium hydroxide solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add phenol (e.g., 10 mmol) and 1,2-dichloroethane (20 mL).

-

Catalyst Addition: Add methanesulfonic acid (e.g., 1.8 meq H⁺) to the mixture.

-

Reactant Addition: Heat the mixture to the desired temperature (e.g., 85 °C or 358 K).[4] Add cyclohexene (e.g., 10 mmol) to the flask.

-

Reaction Monitoring: Attach a reflux condenser and stir the reaction mixture for the desired time (e.g., 2-4 hours), monitoring by TLC or GC.

-

Work-up: Cool the reaction to room temperature and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 5% sodium hydroxide solution (2 x 20 mL), water (20 mL), and brine (20 mL).

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Purification: Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator. Purify the resulting crude oil by column chromatography or vacuum distillation.

Caption: General experimental workflow for this compound synthesis.

Data Presentation

Table 1: Comparison of Various Acid Catalysts for Phenol Alkylation with Cyclohexene

| Catalyst | Type | Key Observation | Predominant Product(s) | Reference |

| 20% (w/w) DTP/K-10 Clay | Heterogeneous | Most active and selective for O-alkylation at 45-70 °C.[2][5] | This compound | [2][5] |

| Sulphated Zirconia | Heterogeneous | Studied for improving selectivity towards the ether.[2][5] | Mixture of O- and C-alkylated products | [2][5] |

| Amberlyst-15 | Heterogeneous (Resin) | Higher activity than CH₃SO₃H; consistent ortho/para C-alkylation ratio of ~2.[4][5] | Mixture of O- and C-alkylated products | [4][5] |

| Methanesulfonic Acid | Homogeneous | Ether rearrangement to alkylphenols is observed; variable ortho/para ratio (3 to 5).[4][5] | Mixture of O- and C-alkylated products | [4][5] |

| Zeolites (H-Beta, ZSM-5) | Heterogeneous | Performance depends on pore size and acid site nature.[5] | Mixture of O- and C-alkylated products | [5] |

| BF₃·(H₂O)₂ | Homogeneous | Rearrangement of the ether to alkylphenols is significant.[4][5] | Mixture of O- and C-alkylated products | [4][5] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₆O | [1] |

| Molecular Weight | 176.25 g/mol | |

| Appearance | Colorless to pale yellow liquid | [6] |

| Boiling Point | 259 °C (lit.); 127-128 °C / 15 mmHg (lit.) | [7] |

| Density | 1.078 g/mL at 25 °C (lit.) | [7] |

| Refractive Index | n20/D 1.525 (lit.) | [7] |

| CAS Number | 2206-38-4 | [7] |

Safety Information

-

Hazards: this compound is a flammable liquid.[7] It can cause skin and eye irritation, and irritation to the respiratory system upon inhalation.[6][7]

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] Keep away from heat, sparks, and open flames.

-

Catalysts: Acid catalysts are corrosive and should be handled with extreme care. Consult the specific Safety Data Sheet (SDS) for each catalyst used.

References

- 1. Buy this compound | 2206-38-4 [smolecule.com]

- 2. Alkylation of phenol with cyclohexene over solid acids: insight in selectivity of O- versus C-alkylation - Publications of the IAS Fellows [repository.ias.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. iris.unive.it [iris.unive.it]

- 5. This compound | 2206-38-4 | Benchchem [benchchem.com]

- 6. CAS 2206-38-4: this compound | CymitQuimica [cymitquimica.com]

- 7. This compound 95 2206-38-4 [sigmaaldrich.com]

Application Notes and Protocols for Cyclohexyl Phenyl Ether as a High-Boiling Point Solvent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyl phenyl ether (CPE) is a high-boiling point, thermally stable, and versatile solvent with a growing range of applications in organic synthesis and materials science. Its unique combination of a non-polar cyclohexyl group and a polar phenyl ether moiety provides a desirable balance of solubility for a variety of organic compounds. With a boiling point of approximately 261°C, CPE is an excellent choice for reactions requiring elevated temperatures, allowing for faster reaction rates and enabling the use of less reactive substrates.[1] This document provides detailed application notes and experimental protocols for the use of this compound as a high-boiling point solvent in key organic transformations.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a mild aromatic odor.[2] Its key physical and chemical properties are summarized in the table below, alongside those of other common high-boiling point solvents for comparison.

| Property | This compound | Diphenyl Ether | Dioxane | Toluene |

| CAS Number | 2206-38-4[2] | 101-84-8 | 123-91-1 | 108-88-3 |

| Molecular Formula | C₁₂H₁₆O[2] | C₁₂H₁₀O | C₄H₈O₂ | C₇H₈ |

| Molecular Weight ( g/mol ) | 176.25 | 170.21 | 88.11 | 92.14 |

| Boiling Point (°C) | 261[1] | 259 | 101 | 111 |

| Melting Point (°C) | N/A | 26.8 | 11.8 | -95 |

| Density (g/mL at 25°C) | 1.078 | 1.073 | 1.034 | 0.867 |

| Solubility in Water | Low[2] | Insoluble | Miscible | Insoluble |

Applications in Organic Synthesis

Due to its high boiling point and ability to dissolve a wide range of organic substrates, this compound is a suitable solvent for various palladium-catalyzed cross-coupling reactions that often require elevated temperatures to proceed efficiently. Below are detailed protocols for its application in Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds.[3][4][5] The use of a high-boiling point solvent like this compound can be advantageous, particularly for less reactive aryl chlorides or hindered substrates.[6]

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

Triphenylphosphine (B44618) (PPh₃, 0.08 mmol, 8 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

-

This compound (5 mL)

-

Argon or Nitrogen gas

-

Standard laboratory glassware for inert atmosphere reactions

Equipment:

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer with heating plate

-

Condenser

-

Inert gas supply

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (2.0 mmol).

-

Add this compound (5 mL) to the flask via syringe.

-

Equip the flask with a condenser and place it in a preheated oil bath.

-

Heat the reaction mixture to 120-150°C with vigorous stirring. The optimal temperature may vary depending on the substrates.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can range from 2 to 24 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or toluene) and filter through a pad of celite to remove insoluble salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

Logical Relationship: Key Steps in Suzuki-Miyaura Coupling

References

Application Notes and Protocols: Cyclohexyl Phenyl Ether as a Heat Transfer Fluid in Chemical Reactors

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyl phenyl ether (CPE) is a high-boiling point, aromatic ether that presents as a viable candidate for a heat transfer fluid in laboratory and pilot-plant scale chemical reactors.[1][2] Its chemical structure, consisting of a stable phenyl group and a cyclohexyl group linked by an ether bond, provides a unique combination of thermal stability and fluidity.[2] These application notes provide a comprehensive overview of its properties, performance characteristics, and essential protocols for its evaluation and safe use in a research and development setting. Synthetic heat transfer fluids are often chosen for their superior thermal stability and longer lifespan compared to traditional mineral oils.[3][4]

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristically aromatic odor.[2] Its key physical and chemical properties are summarized in Table 1. A notable characteristic is its high boiling point, which allows for liquid-phase heating at temperatures exceeding those achievable with common solvents, without the need for high-pressure systems.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₁₆O | [1] |

| Molecular Weight | 176.25 g/mol | |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 260.8 - 261 °C (at 760 mmHg) | [1][5] |

| Density | 1.078 g/mL (at 25 °C) | [1] |

| Flash Point | 98.9 °C (closed cup) | [5] |

| Refractive Index | n20/D 1.525 | |

| Vapor Pressure | 0.0195 mmHg (at 25 °C) | [5] |

| Water Solubility | Limited / Low | [1][2] |

Performance as a Heat Transfer Fluid

The suitability of a heat transfer fluid is determined by its thermal stability, operating temperature range, and compatibility with system materials.[4][6]

Thermal Stability and Operating Range

This compound's high boiling point suggests its utility for applications requiring temperatures up to approximately 250°C in open systems and potentially higher in closed, inerted systems. While specific data on its long-term thermal decomposition is limited, aromatic ethers are generally noted for their thermal stability.[7] However, like all organic fluids, it will undergo thermal cracking at excessive temperatures, which can lead to the formation of lower-boiling volatiles (reducing the flash point) and higher-boiling residues (increasing viscosity).[8] It is critical to determine the maximum film temperature and bulk operating temperature for any specific reactor setup through controlled testing.

Comparison with Other Heat Transfer Fluids

CPE offers a distinct property profile compared to other common heat transfer fluids. Its density is notably higher than linear alkyl phenyl ethers and even surpasses that of diphenyl ether.[1] This, combined with its viscosity, will influence pumping requirements and heat transfer coefficients.

Table 2: Comparative Properties of Phenyl Ether Derivatives

| Fluid | Boiling Point (°C) | Density (g/mL) | Key Feature |

| This compound | 260.8 | 1.078 | High density, compact structure |

| Diphenyl Ether | ~259 | 1.073 | Common component in eutectic mixtures |

| Butyl Phenyl Ether | 196 | 0.870 | Lower boiling point |

| Propyl Phenyl Ether | 189.9 | 0.929 | Lower boiling point |

| Source: Data compiled from Smolecule[1] |

Experimental Protocols

The following protocols outline key experiments to validate the suitability and performance of this compound for a specific chemical reactor system.

Protocol 1: Thermal Stability Assessment

This protocol is designed to evaluate the fluid's resistance to thermal degradation under simulated operating conditions.

Objective: To determine the rate of thermal degradation of CPE by measuring changes in its physical properties after prolonged heating.

Methodology:

-

Sample Preparation: Place 100 mL of fresh this compound into a glass-lined, stirred pressure vessel equipped with temperature and pressure sensors.

-

Inerting: Purge the vessel with dry nitrogen or argon for 15 minutes to remove oxygen, which can accelerate degradation. Pressurize the vessel to 1.5 bar with the inert gas.

-

Heating: Heat the fluid to the maximum desired operating temperature (e.g., 250°C) and maintain this temperature for a defined period (e.g., 96 hours). Ensure continuous stirring.

-

Sampling: At regular intervals (e.g., 0, 24, 48, 72, 96 hours), cool the vessel, and safely extract a 5 mL aliquot for analysis.

-

Analysis: Analyze each sample for the following:

-

Viscosity: Measure kinematic viscosity at 40°C using a capillary viscometer (ASTM D445).[8] An increase indicates polymerization or residue formation.

-

Flash Point: Determine the closed-cup flash point (ASTM D93).[8] A significant decrease indicates the formation of volatile decomposition products.

-

Appearance: Visually inspect for color change or sediment formation.

-

Gas Chromatography (GC): Analyze the sample to identify and quantify degradation products.

-

Data Presentation: Tabulate the viscosity, flash point, and concentration of key degradation products as a function of time.

Protocol 2: Material Compatibility Test

This protocol assesses the corrosive effect of hot CPE on common reactor materials.

Objective: To quantify the compatibility of CPE with materials such as 316L stainless steel, Hastelloy C, and borosilicate glass.

Methodology:

-

Coupon Preparation: Obtain pre-weighed and dimensioned coupons of the materials to be tested. Clean them with acetone, rinse with deionized water, and dry completely. Record the initial weight to four decimal places.

-

Immersion: Place one of each coupon type into a glass vessel containing 200 mL of this compound. Ensure the coupons are fully submerged and not in contact with each other.

-

Heating: Place the vessel under an inert nitrogen atmosphere and heat to the maximum operating temperature. Maintain this temperature for an extended period (e.g., 30 days).

-

Evaluation:

-

After the test period, cool the system. Remove the coupons.

-

Visually inspect the coupons for any signs of pitting, discoloration, or etching.

-

Clean the coupons according to standard procedures to remove any fluid residue, dry them, and re-weigh.

-

Calculate the corrosion rate in mils per year (mpy).

-

Data Presentation: Create a table summarizing the weight loss, calculated corrosion rate, and visual observations for each material tested.

Visualized Workflows and Relationships